molecular formula C10H9N3O2 B13513216 3-Amino-1-phenyl-1h-pyrazole-4-carboxylic acid

3-Amino-1-phenyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13513216
M. Wt: 203.20 g/mol
InChI Key: FYVZPQHOFIQSRZ-UHFFFAOYSA-N
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Description

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the following chemical formula:

C10H8N2O2\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{2}C10​H8​N2​O2​

. It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems, making them relevant in pharmaceutical research .

Preparation Methods

Synthetic Routes:: The synthetic routes for 3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid involve the condensation of appropriate precursors. One common method is the reaction between 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide and an appropriate carboxylic acid derivative .

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol or acetic acid. Acidic or basic catalysts may be employed to facilitate the condensation.

Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis principles apply. Optimization for yield, purity, and scalability is essential for large-scale production.

Chemical Reactions Analysis

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Substitution reactions at the phenyl or amino group are possible.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in:

    Medicinal Chemistry: It serves as a building block for designing potential drug candidates.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It may be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or other molecular interactions.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-amino-1-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-13(12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,14,15)

InChI Key

FYVZPQHOFIQSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C(=O)O

Origin of Product

United States

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